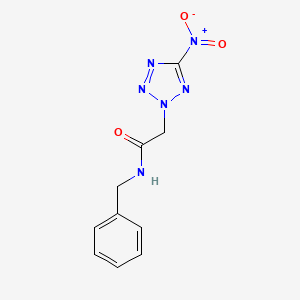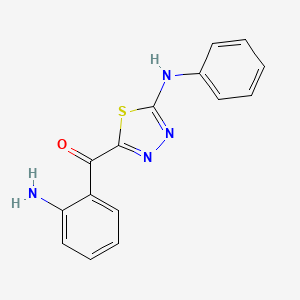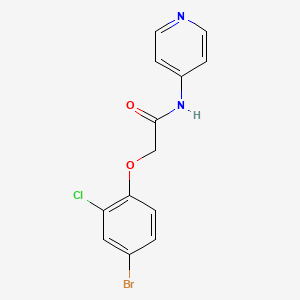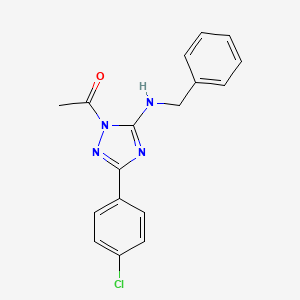
1-benzyl-4-(2-pyridinylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-(2-pyridinylmethyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was initially used as an antidepressant in the 1970s but was later banned due to its potential for abuse. BZP is a psychoactive substance that acts as a stimulant and has effects similar to amphetamines. In recent years, BZP has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
1-benzyl-4-(2-pyridinylmethyl)piperazine acts as a stimulant by increasing the levels of dopamine and serotonin in the brain. It binds to the dopamine and serotonin transporters, preventing the reuptake of these neurotransmitters and increasing their availability in the synapse. This leads to increased activation of the dopaminergic and serotonergic systems, resulting in feelings of euphoria, increased energy, and improved cognitive function.
Biochemical and Physiological Effects:
1-benzyl-4-(2-pyridinylmethyl)piperazine has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also increases the release of norepinephrine, which is a neurotransmitter that plays a role in the body's stress response. 1-benzyl-4-(2-pyridinylmethyl)piperazine has been shown to have effects on the immune system, including increasing the production of cytokines and activating immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl-4-(2-pyridinylmethyl)piperazine has a number of advantages for use in lab experiments, including its ability to increase dopamine and serotonin levels in the brain, which can be used to study the effects of these neurotransmitters on behavior and cognition. However, 1-benzyl-4-(2-pyridinylmethyl)piperazine also has limitations, including its potential for abuse and its effects on the cardiovascular system, which can make it difficult to use in certain experimental paradigms.
Direcciones Futuras
There are a number of future directions for research on 1-benzyl-4-(2-pyridinylmethyl)piperazine, including its potential as a treatment for depression, ADHD, and narcolepsy. 1-benzyl-4-(2-pyridinylmethyl)piperazine may also have potential as a cognitive enhancer and as a tool for studying the effects of dopamine and serotonin on behavior and cognition. However, further research is needed to fully understand the effects of 1-benzyl-4-(2-pyridinylmethyl)piperazine and its potential therapeutic applications.
Métodos De Síntesis
1-benzyl-4-(2-pyridinylmethyl)piperazine can be synthesized using a variety of methods, including the Mannich reaction and reductive amination. The Mannich reaction involves the condensation of benzylamine, formaldehyde, and pyridine, followed by reduction with sodium borohydride. Reductive amination involves the reaction of benzylamine with pyridine and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
Aplicaciones Científicas De Investigación
1-benzyl-4-(2-pyridinylmethyl)piperazine has been studied for its potential therapeutic applications, including as an antidepressant and as a treatment for attention deficit hyperactivity disorder (ADHD). 1-benzyl-4-(2-pyridinylmethyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation and attention. 1-benzyl-4-(2-pyridinylmethyl)piperazine has also been studied for its potential as a cognitive enhancer and as a treatment for narcolepsy.
Propiedades
IUPAC Name |
1-benzyl-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-2-6-16(7-3-1)14-19-10-12-20(13-11-19)15-17-8-4-5-9-18-17/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFAVAPEENCPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(pyridin-2-ylmethyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5720564.png)

![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5720579.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B5720583.png)

![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5720598.png)
![N-[4-(acetylamino)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5720605.png)
![1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5720613.png)




![1-[(5-phenyl-2-furyl)carbonothioyl]piperidine](/img/structure/B5720652.png)
